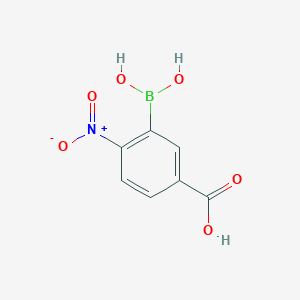
2-Nitro-5-carboxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-carboxyphenylboronic acid is an organic compound with the molecular formula C7H6BNO6 It is a derivative of phenylboronic acid, characterized by the presence of nitro and carboxylic acid functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-carboxyphenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The process begins with the addition of concentrated sulfuric acid and fuming nitric acid to a reaction kettle at a temperature of 0-10°C. The 4-carboxyphenylboronic acid is then added in batches under stirring conditions, followed by holding the mixture for 2-3 hours . This results in the formation of 2-nitro-4-carboxyphenylboronic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process involves continuous technology, which is simple to operate, cost-effective, and yields high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 2-amino-5-carboxyphenylboronic acid.
Suzuki-Miyaura coupling: leads to the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-Nitro-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
4-Carboxyphenylboronic acid: Similar structure but lacks the nitro group.
2-Amino-5-carboxyphenylboronic acid: Formed by the reduction of the nitro group in 2-Nitro-5-carboxyphenylboronic acid.
Phenylboronic acid: Lacks both the nitro and carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H6BNO6 |
|---|---|
Peso molecular |
210.94 g/mol |
Nombre IUPAC |
3-borono-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11) |
Clave InChI |
PDUSBPHQOGYCHO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



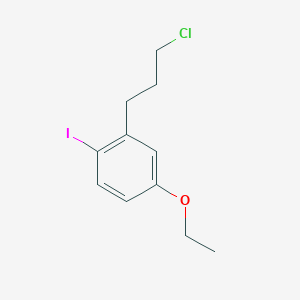

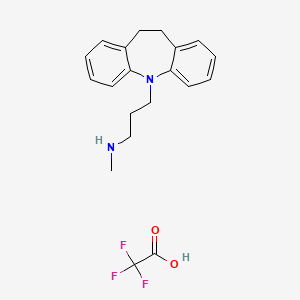
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
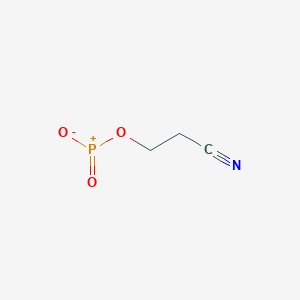
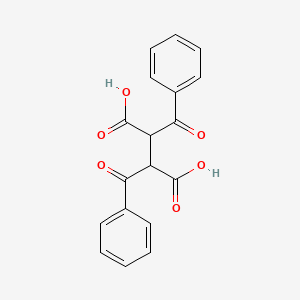
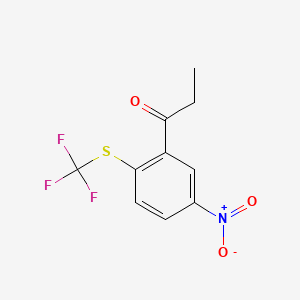
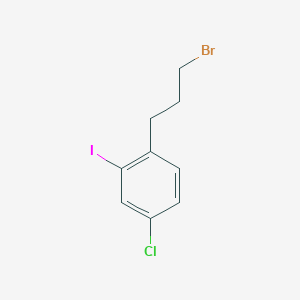
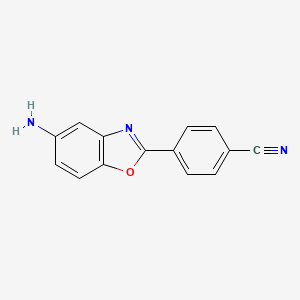

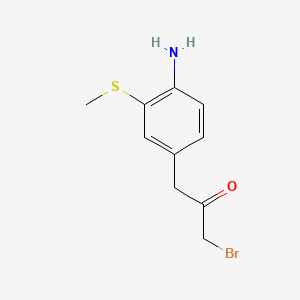

![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
